molecular formula C13H10N2S B14435683 7-Phenyl-4H-thieno[3,2-d][1,2]diazepine CAS No. 75997-10-3

7-Phenyl-4H-thieno[3,2-d][1,2]diazepine

Cat. No.: B14435683
CAS No.: 75997-10-3
M. Wt: 226.30 g/mol
InChI Key: JLIVSYMADDPFKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Phenyl-4H-thieno[3,2-d][1,2]diazepine is a heterocyclic compound that belongs to the class of thienodiazepines. This compound is structurally related to benzodiazepines, where the benzene ring is replaced by a thiophene ring. Thienodiazepines are known for their psychoactive properties, including anxiolytic, sedative, and hypnotic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Phenyl-4H-thieno[3,2-d][1,2]diazepine typically involves the cyclization of thiophene derivatives with diazepine precursors. One common method includes the reaction of 3-amino-thiophene-2-carboxylate derivatives with formic acid or triethyl orthoformate to form thieno[3,2-d]pyrimidin-4-ones . Another approach involves the use of isocyanates for the cyclization of thiophene derivatives, followed by base-promoted cyclization to yield the target thienodiazepines .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include solvent-free conditions, the use of desiccants like calcium chloride, and refluxing in ethanol or ethylene glycol .

Chemical Reactions Analysis

Types of Reactions

7-Phenyl-4H-thieno[3,2-d][1,2]diazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Phenyl-4H-thieno[3,2-d][1,2]diazepine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Phenyl-4H-thieno[3,2-d][1,2]diazepine involves its binding to modulatory sites on GABA receptors. This binding enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in anxiolytic, sedative, and hypnotic effects. The compound interacts with the GABA-A receptor, which is a key molecular target in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Phenyl-4H-thieno[3,2-d][1,2]diazepine is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Unlike benzodiazepines, the presence of a thiophene ring instead of a benzene ring may result in different binding affinities and pharmacokinetic profiles .

Properties

CAS No.

75997-10-3

Molecular Formula

C13H10N2S

Molecular Weight

226.30 g/mol

IUPAC Name

7-phenyl-4H-thieno[3,2-d]diazepine

InChI

InChI=1S/C13H10N2S/c1-2-4-10(5-3-1)12-8-13-11(6-7-16-13)9-14-15-12/h1-8H,9H2

InChI Key

JLIVSYMADDPFKW-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(N=N1)C3=CC=CC=C3)SC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.